molecular formula C5H4N4O3 B13687699 Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate

Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate

Cat. No.: B13687699
M. Wt: 168.11 g/mol
InChI Key: LRKUYVVCBLMOGZ-UHFFFAOYSA-N
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Description

Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound that features an imidazole ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the desired imidazole-oxadiazole structure . The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole-oxadiazole core.

    Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and biology.

    Oxadiazole: Another heterocyclic compound that shares structural similarities with the oxadiazole ring in Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate.

    Benzimidazole: A fused heterocyclic compound with significant biological activity and applications in medicinal chemistry.

Uniqueness

This compound is unique due to its fused imidazole-oxadiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C5H4N4O3

Molecular Weight

168.11 g/mol

IUPAC Name

methyl 6H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate

InChI

InChI=1S/C5H4N4O3/c1-11-5(10)4-6-2-3(7-4)9-12-8-2/h1H3,(H,6,7,8,9)

InChI Key

LRKUYVVCBLMOGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NON=C2N1

Origin of Product

United States

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